2-Chlorothiophen-3-ylZinc bromide
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Overview
Description
2-Chlorothiophen-3-ylZinc bromide is an organozinc compound that features a thiophene ring substituted with a chlorine atom and a zinc bromide moiety. This compound is of interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Preparation Methods
2-Chlorothiophen-3-ylZinc bromide can be synthesized through the reaction of 2-chlorothiophene with zinc and bromine sources under controlled conditions. One common method involves the use of a Grignard reagent, where 2-chlorothiophene is first converted to its corresponding Grignard reagent using magnesium and an alkyl halide. This intermediate is then reacted with zinc bromide to yield this compound .
Chemical Reactions Analysis
2-Chlorothiophen-3-ylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common for the zinc bromide derivative.
Scientific Research Applications
2-Chlorothiophen-3-ylZinc bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: Thiophene derivatives, including this compound, are used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Chlorothiophen-3-ylZinc bromide in chemical reactions involves the transfer of the thiophene moiety to other molecules. In cross-coupling reactions, the zinc bromide moiety facilitates the transfer of the thiophene ring to an organic halide, forming a new carbon-carbon bond. The presence of a palladium catalyst is crucial in these reactions, as it activates the organic halide and promotes the coupling process .
Comparison with Similar Compounds
2-Chlorothiophen-3-ylZinc bromide can be compared with other organozinc compounds such as:
2-Bromothiophen-3-ylZinc bromide: Similar in structure but with a bromine atom instead of chlorine, it exhibits slightly different reactivity and selectivity in chemical reactions.
2-Iodothiophen-3-ylZinc bromide: The iodine derivative is more reactive due to the larger atomic radius and weaker carbon-iodine bond.
Thiophen-3-ylZinc bromide: Lacks the halogen substituent, making it less reactive in certain substitution reactions.
Each of these compounds has unique properties that make them suitable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C4H2BrClSZn |
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Molecular Weight |
262.9 g/mol |
IUPAC Name |
bromozinc(1+);2-chloro-3H-thiophen-3-ide |
InChI |
InChI=1S/C4H2ClS.BrH.Zn/c5-4-2-1-3-6-4;;/h1,3H;1H;/q-1;;+2/p-1 |
InChI Key |
HRVBPHDDKQETIR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC(=[C-]1)Cl.[Zn+]Br |
Origin of Product |
United States |
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